7-Methoxyisoquinoline-1-carbaldehyde
Overview
Description
7-Methoxyisoquinoline-1-carbaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of isoquinoline, featuring a methoxy group at the 7th position and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-1-carbaldehyde typically involves multi-step reactions. One common method includes the use of hydrogen chloride in diethyl ether followed by selenium(IV) oxide in 1,4-dioxane under reflux conditions for 72 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methoxyisoquinoline-1-carboxylic acid, while reduction may produce 7-methoxyisoquinoline-1-methanol.
Scientific Research Applications
7-Methoxyisoquinoline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methoxy and aldehyde groups.
7-Methoxyisoquinoline: Similar structure but without the aldehyde group.
1-Isoquinolinecarboxaldehyde: Lacks the methoxy group at the 7th position.
Uniqueness: 7-Methoxyisoquinoline-1-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
7-methoxyisoquinoline-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9-3-2-8-4-5-12-11(7-13)10(8)6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKNLFYCMSOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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